molecular formula C11H8FN3O B1500086 2-(3-Fluorophenyl)pyrimidine-5-carboxamide CAS No. 960198-56-5

2-(3-Fluorophenyl)pyrimidine-5-carboxamide

Cat. No.: B1500086
CAS No.: 960198-56-5
M. Wt: 217.2 g/mol
InChI Key: KRCLQMVSFMOGEH-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C11H8FN3O and its molecular weight is 217.2 g/mol. The purity is usually 95%.
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Biological Activity

2-(3-Fluorophenyl)pyrimidine-5-carboxamide is a compound belonging to the pyrimidine family, characterized by its unique structural features that include a fluorinated phenyl group and a carboxamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H9_{9}FN2_{2}O, with a molecular weight of approximately 218.20 g/mol. The presence of the fluorine atom enhances lipophilicity and may influence binding affinity to biological targets, which is crucial for its pharmacological effects.

Anticancer Activity

Numerous studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. Specifically, compounds with similar structures to this compound have shown promising results against various cancer cell lines:

  • Cytotoxicity : Research indicates that derivatives with fluorinated phenyl groups exhibit enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). For instance, related compounds demonstrated IC50_{50} values ranging from 0.87 to 12.91 µM, outperforming standard treatments like 5-Fluorouracil (5-FU) which had IC50_{50} values of approximately 17.02 µM .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. Studies using molecular docking have revealed that these compounds interact favorably with key proteins involved in cancer cell proliferation and survival pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives is another area of interest:

  • COX-2 Inhibition : Some studies have reported that similar compounds effectively inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. For example, certain derivatives exhibited IC50_{50} values comparable to celecoxib, a well-known anti-inflammatory drug .
  • In Vivo Studies : Experimental models have shown that these compounds can significantly reduce inflammation markers in carrageenan-induced paw edema assays, suggesting their potential for treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

CompoundStructural FeatureBiological Activity
This compoundFluorinated phenyl groupEnhanced anticancer activity
4-(Fluorophenyl)pyrimidine-5-carboxamideDifferent fluorine positionVaries in binding affinity
2-(Chlorophenyl)pyrimidine-5-carboxamideChlorinated phenyl groupDifferent electronic properties affecting reactivity
2-(Methylphenyl)pyrimidine-5-carboxamideMethyl-substituted phenyl groupVariation in lipophilicity

This table illustrates how variations in substituent position and type can significantly influence the chemical behavior and biological activity of pyrimidine derivatives.

Case Studies

  • Breast Cancer Treatment : A study evaluated the cytotoxic effects of various pyrimidine derivatives against MDA-MB-231 cells, revealing that compounds similar to this compound exhibited selective cytotoxicity, highlighting their potential as targeted therapies for triple-negative breast cancer .
  • Inflammation Model : In a rat model of inflammation, the administration of pyrimidine derivatives resulted in significant reductions in edema, correlating with decreased levels of pro-inflammatory cytokines .

Scientific Research Applications

Anticancer Potential

Research indicates that 2-(3-Fluorophenyl)pyrimidine-5-carboxamide exhibits promising anticancer activity . It has been subjected to various in vitro studies against multiple cancer cell lines, including:

  • MCF-7 (breast cancer)
  • DU145 (prostate cancer)
  • A549 (lung cancer)

In these studies, the compound demonstrated significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin. The IC50_{50} values for several derivatives were reported to be lower than those of established treatments, indicating higher potency against specific cancer types .

Study 1: Antiproliferative Activity

In a comprehensive study evaluating novel pyrimidine derivatives, compounds similar to this compound were synthesized and tested for their antiproliferative effects on human cancer cell lines. The results highlighted that certain derivatives exhibited high cytotoxicity against MCF-7 and DU145 cells, with IC50_{50} values significantly lower than those of conventional drugs .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of pyrimidine carboxamide derivatives, including this compound. The study revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression . This suggests that the compound could serve as a lead structure for developing more effective anticancer agents.

Properties

IUPAC Name

2-(3-fluorophenyl)pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O/c12-9-3-1-2-7(4-9)11-14-5-8(6-15-11)10(13)16/h1-6H,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCLQMVSFMOGEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(C=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662747
Record name 2-(3-Fluorophenyl)pyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960198-56-5
Record name 2-(3-Fluorophenyl)pyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.